Cas no 90-15-3 (naphthalen-1-ol)

Naphthalen-1-ol is a versatile intermediate used in various applications due to its unique combination of solubility and reactivity. Its key advantages include high water solubility, allowing for efficient extraction and processing, as well as excellent reactivity with electrophiles, enabling facile functionalization and derivatization reactions.
naphthalen-1-ol structure
naphthalen-1-ol structure
商品名:naphthalen-1-ol
CAS番号:90-15-3
MF:C10H8O
メガワット:144.169922828674
MDL:MFCD00003930
CID:34551
PubChem ID:7005

naphthalen-1-ol 化学的及び物理的性質

名前と識別子

    • Naphthalen-1-ol
    • a-Naphthol
    • 1-Hydroxynaphthalene
    • C.I. 76605
    • Durafur developer D
    • Fourrine 99
    • Furro ER
    • Oxidation base 33
    • 1-Naphthalenol
    • 1-naphthol (alpha)
    • alpha-Naphthol
    • 1-Naphthol
    • 1-Naphthol [for Biochemical Research]
    • 1-Naphtyol
    • 1-Hydroxynaphthalene
    • α-Hydroxynaphthalene
    • NAPHTHOL
    • Fouramine ERN
    • Fourrine ERN
    • Tertral ERN
    • Ursol ERN
    • Basf Ursol ERN
    • Nako TRB
    • Zoba ERN
    • alpha-Hydroxynaphthalene
    • Naphthalenol
    • C.I. Oxidation Base 33
    • .alpha.-Naphthol
    • 1-Naphthyl alcohol
    • CI Oxidation Base 33
    • .alpha.-Hydroxynaphthalene
    • 1-napthol
    • CI 76605
    • WLN: L66J BQ
    • 1-Naphthol (8CI)
    • 5-Hydroxynaphthalene
    • Naphthol-1
    • Naphthyl-1-ol
    • NSC 9586
    • α-Naphthol
    • α-Naphthyl alcohol
    • 50356-21-3
    • ST5214429
    • napthyl alcohol
    • nchembio791-comp4
    • 1-Naphthol, puriss., for fluorescence, >=99.0% (GC)
    • Tox21_202120
    • CCRIS 1172
    • N0026
    • 35825_RIEDEL
    • CS-W020125
    • STL163337
    • GS-6917
    • 1-Naphthol, certified reference material, TraceCERT(R)
    • 1ST000684
    • SCHEMBL3416
    • 1Naphthalenol
    • 4b33
    • 1-Naphthol, LR, >=99%
    • hydroxynaphthalene
    • F1908-0108
    • AI3-00106
    • LS-95401
    • N0864
    • alphaHydroxynaphthalene
    • CAS-90-15-3
    • Z104474036
    • alpha-Naphthol, 1-Naphthol
    • (+)-naphthol
    • NSC9586
    • Duloxetine EP Impurity D (1-Naphthol)
    • 1-Naphtol
    • BBL011611
    • Naphth-1-ol, 9
    • alpha-Naphthyl alcohol
    • CHEBI:10319
    • 1-Naphthol, >=98.0% (GC)
    • UNII-2A71EAQ389
    • alpha-napthol
    • DULOXETINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)
    • 33420_RIEDEL
    • HSDB 2650
    • 1-Naphthol, SAJ special grade, >=99.0%
    • SGCUT00118
    • DTXCID401793
    • alphanaphthol
    • DTXSID6021793
    • AKOS000118822
    • DULOXETINE IMPURITY D (USP IMPURITY)
    • 1hydroxynaphthalene
    • EINECS 201-969-4
    • NSC-9586
    • 1-Naphthol, ReagentPlus(R), >=99%
    • 1-Naphthol, Pure PA, 99%
    • ZINC00967929
    • 1-Naphthol, Vetec(TM) reagent grade, 98%
    • EN300-19501
    • Naphthol, 1-
    • 1-Naphthol, Purified
    • DULOXETINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • 1-Naphthol, PESTANAL(R), analytical standard
    • J-610055
    • to_000072
    • hydroxy naphthalene
    • 1321-67-1
    • HY-Y1309
    • Naphthol 1
    • 70442_FLUKA
    • 1-Naphthol, p.a., 99.0%
    • NCGC00249169-01
    • 1-Naphthol, Reagent
    • Q408876
    • 90-15-3
    • 1-Naphthol, puriss. p.a., Reag. Ph. Eur., >=99% (GC)
    • CHEMBL122617
    • NS00005331
    • N1000_SIAL
    • naphthalene-1-ol
    • N2780_SIAL
    • 1NP
    • 70438_FLUKA
    • 1-NAPHTHOL [HSDB]
    • napthalenol
    • AB-131/40232333
    • 1-Naphthol, BioXtra, >=99%
    • NCGC00256563-01
    • 2A71EAQ389
    • DB-259778
    • BDBM23450
    • 1-NAPHTHOL [INCI]
    • DULOXETINE IMPURITY D [USP IMPURITY]
    • 1-NAPHTHOL [MI]
    • 8 -naphthol
    • NCGC00259669-01
    • DULOXETINE IMPURITY D
    • C11714
    • MFCD00003930
    • Tox21_302768
    • 1-NAPHTOL-
    • naphthalen-1-ol
    • MDL: MFCD00003930
    • インチ: 1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
    • InChIKey: KJCVRFUGPWSIIH-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1817321

計算された属性

  • せいみつぶんしりょう: 144.057515
  • どういたいしつりょう: 144.057515
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.2
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.224
  • ゆうかいてん: 94-96 °C (lit.)
  • ふってん: 278-280 °C(lit.)
  • フラッシュポイント: 華氏温度:257°f
    摂氏度:125°c
  • 屈折率: 1.6224
  • ようかいど: Soluble in benzene, chloroform, ether and ethanol.
  • あんていせい: Stable, but air and light sensitive - store under inert gas. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 2.54540
  • マーカー: 6383
  • 最大波長(λmax): 324(MeOH)(lit.)
  • ようかいせい: 水に微溶解し、ベンゼン、エタノール、エーテル、トリクロロメタン、塩基性溶液に溶けやすい。
  • かんど: Air & Light Sensitive
  • 酸性度係数(pKa): 9.34(at 25℃)
  • じょうきあつ: 1 mmHg ( 94 °C)

naphthalen-1-ol セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H312,H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all
  • WGKドイツ:1
  • 危険カテゴリコード: 21/22-37/38-41-51/53
  • セキュリティの説明: 22-26-37/39-61
  • 福カードFコード:8-23
  • RTECS番号:QL2800000
  • 危険物標識: Xn
  • 爆発限界値(explosive limit):5%
  • 包装グループ:III
  • TSCA:Yes
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 危険レベル:6.1

naphthalen-1-ol 税関データ

  • 税関コード:29071510

naphthalen-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19501-25.0g
naphthalen-1-ol
90-15-3 94%
25g
$38.0 2023-05-03
Enamine
EN300-19501-100.0g
naphthalen-1-ol
90-15-3 94%
100g
$67.0 2023-05-03
Life Chemicals
F1908-0108-2.5g
naphthalen-1-ol
90-15-3 95%+
2.5g
$40.0 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N029A-100g
naphthalen-1-ol
90-15-3 99%
100g
¥61.0 2022-05-30
abcr
AB118103-2,5 kg
1-Naphthol, 99%; .
90-15-3 99%
2.52,5kg
€219.00 2023-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12070-500g
1-Naphthol
90-15-3
500g
¥106.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12071-500mg
1-Naphthol
90-15-3
500mg
¥178.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45524-5g
1-Naphthol (Fourrine ERN)
90-15-3 98%
5g
¥445.00 2023-09-08
TRC
N367990-100g
1-Naphthol
90-15-3
100g
$ 391.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N2780-10G
naphthalen-1-ol
90-15-3 99%
10g
¥879.34 2023-10-15

naphthalen-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Methanol Solvents: Methanol
リファレンス
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; Kobayashi, Katsuaki; Nakajima, Hitoshi; Koya, Masahiko; Inazu, Toshiyuki, Synthetic Communications, 2002, 32(11), 1665-1670

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Catalysts: p-Toluenesulfonic acid
リファレンス
A selective hydrolysis of aryl acetates
Blay, Gonzalo; Luz Cardona, M.; Begona Garcia, M.; Pedro, Jose R., Synthesis, 1989, (6), 438-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  1.5 h, 25 °C
リファレンス
Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent
Ciuffreda, Pierangela; Casati, Silvana; Santaniello, Enzo, Tetrahedron, 1999, 56(2), 317-321

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
リファレンス
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) ,  Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ;  8 min, rt
リファレンス
Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenol
Prasanna; Usha, K. M.; Hegde, M. S., Dalton Transactions, 2021, 50(40), 14223-14234

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Sulfuric acid Solvents: Acetone ;  10 min, 40 - 50 °C
リファレンス
Acid-washed bentonite: a new reagent for the deprotection of tetrahydropyranyl ethers
Poon, Po. S.; Banerjee, Ajoy K.; Bedoya, Liadis; Sanchez, Jennifer; Laya, Manuel S., Journal of Chemical Research, 2011, 35(8), 477-479

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: 1,2-Dichloroethane ;  18 h, 60 °C
リファレンス
Isomerization of 7-Oxabenzonorbornadienes into Naphthols Catalyzed by [RuCl2(CO)3]2
Ballantine, Melissa; Menard, Michelle L.; Tam, William, Journal of Organic Chemistry, 2009, 74(19), 7570-7573

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  3 h, rt
リファレンス
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Acetone ,  Water ;  48 h, pH 6.2, rt
リファレンス
Biotransformation of isoprenoids and shikimic acid derivatives by a vegetable enzymatic system
Maczka, Wanda Krystyna; Mironowicz, Agnieszka, Zeitschrift fuer Naturforschung, 2004, 59, 201-204

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate ,  Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) ,  (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ;  30 min, rt
リファレンス
Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology
He, Xu; Zheng, Yi-Wen; Lei, Tao; Liu, Wen-Qiang; Chen, Bin; et al, Catalysis Science & Technology, 2019, 9(13), 3337-3341

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Ethanol ,  Water ;  30 min, 60 °C
リファレンス
Preparation of high purity α-naphthol
Guseinov, N. I.; Ibragimova, M. D.; Nagiev, V. A.; Alieva, A. G., Azerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 2,2′-Bipyridine ,  Trimethylsilyl triflate Solvents: Acetonitrile ;  0 °C; 10 - 25 min, rt
1.2 Reagents: Water ;  rt
リファレンス
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-Bipyridyl
Yanagihara, Mizushi; Ohta, Reiya ; Murai, Kenichi ; Arisawa, Mitsuhiro ; Fujioka, Hiromichi, ACS Omega, 2019, 4(5), 8465-8471

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethyl 2-chloro-2,2-difluoroacetate ,  Water ;  12 h, 80 °C
リファレンス
Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction
Chen, Wenkun; Yang, Wen; Wu, Ruihua; Yang, Dingqiao, Green Chemistry, 2018, 20(11), 2512-2518

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Silver Solvents: Water ;  24 h, 40 bar, 100 °C
リファレンス
Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation
Li, Alain You; Kaushik, Madhu; Li, Chao-Jun; Moores, Audrey, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethanol ,  Water ;  6 h, rt
リファレンス
A mild and highly efficient conversion of arylboronic acids into phenols by oxidation with MCPBA
Chen, Dong-Song; Huang, Jing-Mei, Synlett, 2013, 24(4), 499-501

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Mechanism of photosubstitution of halogen with hydrogen in halonaphthols in alcoholic medium
Ivanov, V. L.; Eggert, L., Zhurnal Organicheskoi Khimii, 1986, 22(9), 1933-7

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
リファレンス
Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complex
Mojtahedi, Mohammad M.; Saidi, Mohammad R.; Heravi, Majid M.; Bolourtchian, Mohammad, Monatshefte fuer Chemie, 1999, 130(9), 1175-1178

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Indium oxide ,  Diisopropylethylamine Solvents: Ethanol ;  24 h, rt
リファレンス
Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 Nanoparticles
Sun, Liming; Li, Rong; Zhan, Wenwen; Wang, Fan; Zhuang, Yuan; et al, Chemistry - A European Journal, 2019, 25(12), 3053-3060

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 min, rt
リファレンス
Oxidation of Organotrifluoroborates via Oxone
Molander, Gary A.; Cavalcanti, Livia N., Journal of Organic Chemistry, 2011, 76(2), 623-630

naphthalen-1-ol Raw materials

naphthalen-1-ol Preparation Products

naphthalen-1-ol 関連文献

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:90-15-3)
SFD1302
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-15-3)1-Naphthol
sfd928
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ